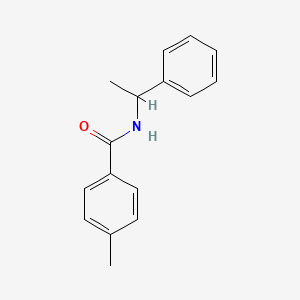

4-methyl-N-(1-phenylethyl)benzamide

CAS No.: 17537-45-0

Cat. No.: VC8980048

Molecular Formula: C16H17NO

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17537-45-0 |

|---|---|

| Molecular Formula | C16H17NO |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | 4-methyl-N-(1-phenylethyl)benzamide |

| Standard InChI | InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)16(18)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18) |

| Standard InChI Key | QYZVNRJWKFCVMG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methyl-N-(1-phenylethyl)benzamide, reflects its bifurcated structure: a 4-methylbenzoyl group linked via an amide bond to a 1-phenylethylamine moiety. Key structural identifiers include:

-

SMILES: CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2

-

InChIKey: QYZVNRJWKFCVMG-UHFFFAOYSA-N

The 4-methyl group enhances lipophilicity (LogP = 3.68 predicted) , while the phenylethyl side chain introduces stereoelectronic effects that influence binding to biological targets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for structurally related N-(1-phenylethyl)benzamide derivatives (e.g., compound 3j in RSC’s synthesis study) provide insight into expected spectral features :

-

¹H NMR: Aromatic protons resonate at δ 7.20–7.40 ppm, with distinct splitting patterns for the 1-phenylethyl group (δ 1.50–1.70 ppm for CH₃, δ 5.10–5.30 ppm for CH).

-

¹³C NMR: Carbonyl signals appear near δ 167 ppm, while aromatic carbons range from δ 125–140 ppm .

A comparative analysis of calculated and experimental NMR data for 4-methyl-N-(1-phenylethyl)benzamide remains absent in literature, representing a critical research gap.

Thermodynamic and Computational Data

The compound’s exact mass is 239.131 g/mol, with a polar surface area (PSA) of 41.13 Ų, suggesting moderate membrane permeability . Density functional theory (DFT) simulations predict a stable conformation where the 4-methyl group and phenylethyl side chain adopt orthogonal orientations to minimize steric hindrance.

Synthesis and Manufacturing

Conventional Amidation Routes

A standard synthesis involves reacting 4-methylbenzoic acid with 1-phenylethylamine in the presence of coupling agents like EDCl/HOBt:

Yields typically range from 60–75%, with purification via recrystallization from ethanol/water mixtures.

Solvent-Free Microwave-Assisted Synthesis

Recent advances employ propylphosphonic anhydride (T3P®) under microwave irradiation to accelerate amidation . This method eliminates solvents, reduces reaction times to 10–15 minutes, and achieves yields exceeding 85% :

The table below compares both methods:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12–24 hours | 10–15 minutes |

| Yield | 60–75% | 85–90% |

| Solvent | Dichloromethane | Solvent-free |

| Byproducts | Moderate | Minimal |

Biological Activity and Mechanisms

Enzyme Inhibition

Benzamide derivatives often target histone deacetylases (HDACs) and proteasomes. Molecular docking studies suggest the 1-phenylethyl group of 4-methyl-N-(1-phenylethyl)benzamide fits into HDAC1’s hydrophobic pocket, with the amide carbonyl forming hydrogen bonds to catalytic zinc ions.

Pharmacological Research and Drug Development

ADME Profiling

In silico predictions using SwissADME indicate:

-

Absorption: High gastrointestinal absorption (95% predicted).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzylic position.

-

Excretion: Renal clearance predominates due to moderate molecular weight (<500 g/mol).

Toxicity Considerations

Future Perspectives

-

Synthetic Optimization: Developing enantioselective routes to resolve the 1-phenylethyl chiral center, as the (R)-isomer often shows superior bioactivity .

-

Biological Screening: Prioritize in vitro assays against DHFR, HDACs, and cancer cell lines to validate hypothesized mechanisms.

-

Structure-Activity Relationships: Systematically vary substituents (e.g., replacing 4-methyl with halogens) to optimize potency and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume